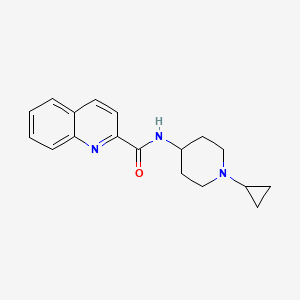
N-(1-cyclopropylpiperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylpiperidin-4-yl)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain that is involved in the regulation of anxiety, mood, and sleep. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to anxiolytic and anticonvulsant effects.
作用機序
N-(1-cyclopropylpiperidin-4-yl)benzamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By increasing the levels of GABA, N-(1-cyclopropylpiperidin-4-yl)benzamide enhances the inhibitory effects of this neurotransmitter, leading to anxiolytic and anticonvulsant effects. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of the GABA precursor glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to increase the levels of GABA and glutamate in the brain, leading to a range of biochemical and physiological effects. These include anxiolytic and anticonvulsant effects, as well as the potential to reduce drug-seeking behavior in addiction. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have neuroprotective effects, as it has been shown to reduce cell death in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using N-(1-cyclopropylpiperidin-4-yl)benzamide in lab experiments is its specificity for GABA aminotransferase, which allows researchers to selectively manipulate the levels of GABA in the brain. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)benzamide is its relatively short half-life, which requires frequent dosing in experiments.
将来の方向性
There are many potential future directions for the use of N-(1-cyclopropylpiperidin-4-yl)benzamide in scientific research. One area of interest is the development of novel therapies for epilepsy and other seizure disorders, which may be facilitated by the anxiolytic and anticonvulsant effects of N-(1-cyclopropylpiperidin-4-yl)benzamide. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide may have potential as a treatment for anxiety disorders and addiction, as well as for neuroprotection in the context of stroke and traumatic brain injury. Further research is needed to fully understand the therapeutic potential of N-(1-cyclopropylpiperidin-4-yl)benzamide and to develop effective treatment strategies based on its mechanism of action.
合成法
N-(1-cyclopropylpiperidin-4-yl)benzamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylpiperidine with benzoyl chloride in the presence of a base such as sodium hydride. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a pure and stable form of N-(1-cyclopropylpiperidin-4-yl)benzamide that can be used for scientific research.
科学的研究の応用
N-(1-cyclopropylpiperidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance abuse. Studies have shown that N-(1-cyclopropylpiperidin-4-yl)benzamide can reduce seizures in animal models of epilepsy, and can also reduce anxiety-like behaviors in rodents. Additionally, N-(1-cyclopropylpiperidin-4-yl)benzamide has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse, suggesting that it may have potential as a treatment for addiction.
特性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(12-4-2-1-3-5-12)16-13-8-10-17(11-9-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUVJUOBWPENHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
![(5Z)-5-[(2-chloro-6-methylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7501492.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

